1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate)
Description
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) is a derivative of the 1,8-naphthyridine scaffold, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 6. The compound features esterified 2,2-dimethylpropanoate (pivalate) groups at the 2- and 7-positions of the naphthyridine core. This structural modification enhances its lipophilicity and stability compared to carboxylic acid derivatives like 3,3′-(1,8-naphthyridine-2,7-diyl)dibenzoic acid (H2L2), which is synthesized via Pd-catalyzed coupling and hydrolysis .
1,8-Naphthyridine derivatives are pharmacologically significant, exhibiting antihypertensive, antiarrhythmic, and immunostimulant properties . The pivalate ester groups in this compound may act as prodrug motifs, improving bioavailability through metabolic hydrolysis to active carboxylic acid forms. Additionally, such esters are critical in materials science, particularly in porous coordination polymers for gas adsorption applications .
Properties
CAS No. |
1242338-83-5 |
|---|---|
Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[7-(2,2-dimethylpropanoyloxy)-1,8-naphthyridin-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)15(21)23-12-9-7-11-8-10-13(20-14(11)19-12)24-16(22)18(4,5)6/h7-10H,1-6H3 |
InChI Key |
GMCMEFHKBBLRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=NC2=C(C=C1)C=CC(=N2)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and esterification reactions. The reaction conditions typically involve the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation .
Industrial Production Methods: Industrial production of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthyridine core allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and molecular properties of analogous compounds:
Key Research Findings
- Pharmacological Activity: 1,8-Naphthyridine derivatives with amino groups (e.g., 7-amino-4-methyl analogs) show potent antimicrobial activity, while pivalate esters may require hydrolysis to exert similar effects .
- Material Performance : H2L2-based MOFs demonstrate CO₂/N₂ selectivity ratios exceeding 25:1, highlighting the role of carboxylic acid groups in gas adsorption. Ester derivatives are less explored in this context but offer tunability for hydrophobic frameworks .
- Thermodynamic Stability : Chloro- and CF₃-substituted derivatives exhibit higher thermal stability (>250°C) due to strong electron-withdrawing effects, whereas ester derivatives decompose at lower temperatures (~150–200°C) .
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